Product packaging for Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu(Cat. No.:)

Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu

Cat. No.: B8259492
M. Wt: 943.2 g/mol
InChI Key: ZYJILBKLUVJVKQ-UHFFFAOYSA-N
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Description

The Evolving Landscape of Precisely Engineered Macromolecular Precursors

The fields of bioconjugation and materials science have witnessed a paradigm shift, moving from the use of heterogeneous polymers to the application of precisely defined macromolecular precursors. novonordisk.comrsc.org This evolution is driven by the understanding that macroscopic properties and biological functions are intrinsically linked to the underlying molecular architecture. novonordisk.com The ability to control aspects such as chain length, composition, functionality, and topology allows for the creation of materials with tailored characteristics. rsc.org Dendritic polymers, with their highly branched, well-defined structures, are a prime example of such precursors, offering a high degree of surface functionality and uniform size, which are critical for applications ranging from drug delivery to nanotechnology. acs.org

Structural Context and Significance of "Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu" as a Versatile Synthetic Intermediate

"this compound" is a key intermediate, most notably recognized for its role as a building block in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. chapman.edusci-hub.se The structure of this compound is a testament to rational chemical design, incorporating several key motifs: a long-chain fatty acid derivative (octadecanedioic acid), a dendritic core based on glutamic acid, flexible and hydrophilic linkers (AEEA), and a reactive ester for conjugation.

The significance of this molecule lies in its ability to be attached to a specific site on a peptide, in the case of Semaglutide, the side chain of a lysine (B10760008) residue. sci-hub.se This modification is crucial for enhancing the therapeutic properties of the peptide, such as its half-life in the bloodstream. The presence of the N-hydroxysuccinimide (OSu) ester makes it highly reactive towards primary amines, enabling efficient and specific covalent attachment.

Conceptual Framework of Chemical Design for Enhanced Molecular Functionality

The design of "this compound" exemplifies a modular approach to creating functional macromolecules. Each component of the molecule is chosen to impart specific properties to the final conjugate. The long fatty acid chain is designed to promote binding to serum albumin, thereby extending the circulation time of the drug. The glutamic acid core provides a branching point, allowing for a dendritic architecture. The repeating aminoethoxyethoxyacetic acid (AEEA) units act as flexible, hydrophilic spacers, which can improve solubility and potentially reduce steric hindrance, ensuring that the conjugated peptide can still interact effectively with its biological target. nih.govresearchgate.net The tert-butyl (OtBu) protecting groups on the glutamic acid and the fatty acid are temporary and are removed in the final stages of synthesis. Finally, the OSu group is a well-established activating group for creating stable amide bonds with proteins and peptides. nih.gov This strategic combination of functional units results in a building block that is not only versatile in its reactivity but also pre-programmed to enhance the functionality of the molecule it is attached to.

Interactive Data Table: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundOcta(OtBu)-Glu(AEEA-AEEA-OH)-OtBu
CAS Number 1118767-15-91118767-16-0
Molecular Formula C47H82N4O15C43H79N3O13
Molecular Weight 943.18 g/mol 846.10 g/mol
Key Functional Groups Octadecanedioic acid mono-tert-butyl ester, Glutamic acid di-tert-butyl ester, AEEA linkers, N-Hydroxysuccinimide esterOctadecanedioic acid mono-tert-butyl ester, Glutamic acid di-tert-butyl ester, AEEA linkers, Carboxylic acid

Detailed Research Findings

Patent CN112321699A describes a synthetic method for Semaglutide that involves the sequential coupling of Fmoc-AEEA-OH, Fmoc-Glu-OtBu, and octadecanedioic acid mono-tert-butyl ester to the side chain of a lysine residue on the solid-phase-supported peptide. nih.gov This process directly leads to the formation of the core structure of the target compound. The final step to generate the activated "OSu" ester would involve standard coupling chemistry with N-hydroxysuccinimide.

Furthermore, patent EP3398960B1 also outlines a method for preparing Semaglutide, emphasizing the sequential coupling on the side chain of Lysine-26. mdpi.com The use of such a pre-fabricated and activated linker-side chain moiety streamlines the manufacturing process of this complex therapeutic peptide. The challenges associated with handling such lipidated peptide intermediates, which can exhibit gel-like properties, have also been noted in the scientific literature, highlighting the practical complexities of their application in large-scale synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H82N4O15 B8259492 Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu

Properties

IUPAC Name

tert-butyl 18-[[5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJILBKLUVJVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H82N4O15
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octa Otbu Glu Aeea Aeea Osu Otbu and Analogous Architectures

Retrosynthetic Strategies for Complex Peptide and Lipid-Based Building Blocks

Retrosynthetic analysis of "Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu" dictates a convergent synthetic plan. The molecule is conceptually disassembled at key chemical linkages, identifying the principal building blocks. The final activated N-Hydroxysuccinimide (OSu) ester suggests the immediate precursor is a carboxylic acid. This carboxylic acid is part of the AEEA-AEEA linker, which in turn is attached to a glutamic acid scaffold. The glutamic acid is further functionalized with two octadecanedioic acid mono-tert-butyl ester moieties.

This leads to the identification of four key synthetic precursors:

A stereochemically defined and appropriately protected glutamic acid derivative.

Octadecanedioic acid, which must be mono-esterified with a tert-butyl group.

The AEEA-AEEA linker, possessing a terminal amine for coupling to the glutamic acid and a terminal carboxylic acid for later activation.

N-Hydroxysuccinimide, for the final activation step.

Synthesis of the Octadecanedioic Acid Moiety and Controlled Esterification

The octadecanedioic acid moiety provides the lipid character to the molecule. A critical step in its preparation is the selective mono-esterification to protect one of the two carboxylic acid groups, leaving the other free for coupling to the glutamic acid scaffold. The tert-butyl (OtBu) ester is a common choice for a protecting group due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

Several methods exist for the mono-tert-butylation of dicarboxylic acids. One common method involves the reaction of octadecanedioic acid with an excess of a tert-butylating agent in a suitable solvent. guidechem.comchemicalbook.com For instance, reacting octadecanedioic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) in an inert solvent such as toluene (B28343) can yield a mixture of the desired monoester, the unreacted diacid, and the diester. guidechem.com Purification is then typically achieved through crystallization and chromatography. guidechem.com Another approach involves using isobutene under acidic catalysis. patsnap.com

Parameter Condition Reference
ReactantsOctadecanedioic acid, di-tert-butyl dicarbonate, DMAP guidechem.com
SolventToluene guidechem.com
ReactionReflux overnight guidechem.com
PurificationWashing, silica (B1680970) gel filtration, recrystallization guidechem.com

Stereoselective Construction and Protection of the Glutamic Acid Scaffold

The glutamic acid core serves as the branch point for the attachment of the two lipid chains and the linker. It is crucial to use a stereochemically pure glutamic acid derivative to ensure the final product has a well-defined three-dimensional structure. The synthesis often starts from commercially available, enantiomerically pure glutamic acid. nih.gov

The amino and the gamma-carboxylic acid groups of glutamic acid must be protected to allow for selective reaction at the alpha-carboxylic acid group. Common protecting groups for the amine include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The gamma-carboxylic acid can be protected as a benzyl (B1604629) or methyl ester, for example. The choice of protecting groups is dictated by their orthogonality, meaning they can be removed under different conditions without affecting each other or the tert-butyl esters on the lipid chains. Stereoselective methods, such as those employing chiral auxiliaries or catalysts, can be used to introduce further stereocenters if needed for analogous structures. nih.govthieme-connect.deelsevierpure.com

Elaboration of the AEEA-AEEA Poly(ethylene glycol) Mimetic Linker System

The AEEA-AEEA linker ([2-(2-aminoethoxy)ethoxy]acetic acid) is a hydrophilic spacer that can be used in bioconjugation to connect different molecular entities. medchemexpress.combroadpharm.com It is a non-cleavable linker often utilized in the construction of ADCs and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.combroadpharm.cominvivochem.com The synthesis of such oligo(ethylene glycol)-based linkers typically involves the sequential addition of ethylene (B1197577) glycol units. nih.gov For the AEEA-AEEA linker, a bifunctional precursor with a protected amine at one end and a protected carboxylic acid at the other is required. The synthesis can be achieved by coupling two AEEA units together.

The elaboration of this linker system for the target molecule involves coupling a pre-formed AEEA-AEEA unit, which has a free carboxylic acid and a protected amine, to the free amine of the glutamic acid scaffold. Subsequently, the protecting group on the AEEA-AEEA linker's terminal amine is removed to allow for the final activation step.

Activation Chemistry: Formation of the N-Hydroxysuccinimide (OSu) Ester

The final step in the synthesis of the target molecule is the activation of the terminal carboxylic acid of the AEEA-AEEA linker. This is achieved by converting it into an N-Hydroxysuccinimide (NHS) ester. NHS esters are widely used in bioconjugation because they react efficiently with primary and secondary amines under mild conditions to form stable amide bonds. guidechem.comnih.govrsc.org

The formation of the NHS ester involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. guidechem.comresearchgate.net

The choice of activating agent and reaction conditions is critical for achieving high yields and minimizing side reactions. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). guidechem.comreddit.com While effective, DCC can lead to the formation of a urea (B33335) byproduct that can be difficult to remove. researchgate.net EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification. reddit.com

Recent methods for NHS ester synthesis aim to avoid carbodiimides altogether. One such method utilizes a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) at room temperature, offering a cost-effective and simple alternative. organic-chemistry.orgnih.gov

The reaction conditions, including solvent, temperature, and pH, must be carefully controlled. The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). reddit.com The pH is a crucial factor in the subsequent coupling of the NHS ester to an amine, with optimal reactivity generally observed between pH 7 and 9. nih.govstallardediting.com

Parameter Condition Reference
Coupling AgentEDCI (water-soluble byproduct) reddit.com
Alternative ReagentsI2/PPh3/Et3N (carbodiimide-free) organic-chemistry.orgnih.gov
SolventAnhydrous DCM or DMF reddit.com
pH for subsequent coupling7.0 - 9.0 nih.gov

Achieving high yield and purity in the synthesis of the activated ester is paramount for its intended use in bioconjugation. Several strategies can be employed:

Stoichiometry Control: Precise control over the stoichiometry of the carboxylic acid, N-hydroxysuccinimide, and the coupling agent is essential to drive the reaction to completion and minimize the formation of byproducts. reddit.com

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. chemicalbook.com

Purification: After the reaction is complete, the crude product must be purified to remove unreacted starting materials, the coupling agent, and any byproducts. Purification methods may include aqueous workup, extraction, and chromatography. patsnap.comgoogle.com Given the potential for hydrolysis, purification steps should be conducted under anhydrous conditions where possible. rsc.org

Characterization: The purity and identity of the final NHS ester should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

By carefully implementing these synthetic and purification strategies, "this compound" can be prepared in high yield and purity, ready for its application as a chemical tool.

Solid-Phase Organic Synthesis (SPOS) Techniques for Incorporating "this compound"

Solid-phase synthesis offers a powerful platform for the sequential construction of complex molecules like the target derivative by anchoring the initial building block to an insoluble polymer support. This approach simplifies purification by allowing excess reagents and by-products to be washed away after each reaction step. nih.gov

Coupling Efficiency and Monitoring in Automated Peptide Synthesis

The formation of the amide bond between amino acids or between an amino acid and a linker is the cornerstone of peptide synthesis. peptide.com The efficiency of this coupling step is crucial, as incomplete reactions lead to deletion sequences that are difficult to remove from the final product. In automated peptide synthesis, which allows for the rapid assembly of peptide chains, monitoring coupling efficiency is vital.

Several classes of reagents have been developed to facilitate efficient coupling, including carbodiimides, phosphonium (B103445) salts, and uronium salts. bachem.com The choice of reagent can significantly impact reaction speed and the suppression of side reactions like racemization. uni-kiel.de

Table 2: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExample(s)Key Features
Carbodiimides DCC, DIC, EDCWidely used, often in combination with additives like HOBt or OxymaPure to reduce racemization. peptide.combachem.com
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, particularly for sterically hindered amino acids. peptide.comuni-kiel.de Byproducts are considered less hazardous than some alternatives. peptide.com
Uronium/Aminium Salts HBTU, HATU, COMURapid coupling rates and high efficiency. bachem.com COMU is noted for its high solubility and effectiveness with minimal base. acs.org

Monitoring techniques are employed to ensure each coupling reaction goes to completion. The most common method is the qualitative Kaiser test, which detects free primary amines on the resin. A negative test indicates a complete reaction. For more complex or automated syntheses, real-time monitoring using techniques like UV-Vis spectroscopy or mass spectrometry can be integrated into the synthesizer's workflow.

Solution-Phase Synthetic Approaches to Lipidated Amino Acid Derivatives

While solid-phase synthesis is dominant, solution-phase synthesis remains a valuable and often necessary approach, particularly for large-scale production or for fragments that are difficult to assemble on a solid support. gappeptides.com The synthesis of "this compound" or analogous lipidated structures in solution requires a meticulously planned protecting group strategy to selectively unmask functional groups for reaction.

A plausible solution-phase route could involve:

Protecting the α-amine and α-carboxyl groups of glutamic acid.

Coupling the first AEEA linker to the deprotected γ-carboxyl group.

Coupling the second AEEA linker.

Activating the terminal carboxyl group of the AEEA linker as an OSu ester. google.com

This approach offers advantages in scalability and allows for purification and characterization of intermediates at each stage. However, it is generally more labor-intensive and time-consuming than SPOS due to the need for traditional purification techniques like column chromatography after each step. gappeptides.com Patent literature describes multi-step solution-phase processes for similar derivatized amino acids, highlighting the industrial relevance of this method. google.comgoogle.com

Process Development and Scalability Considerations for Multi-Step Chemical Syntheses

Transitioning a synthetic route from the laboratory bench to a large-scale manufacturing process introduces a host of new challenges. For complex multi-step syntheses, such as those for therapeutic oligonucleotides or peptides, these considerations are critical for ensuring economic viability, safety, and product quality. gappeptides.cominforma.com

Key factors in process development and scalability include:

Cost and Availability of Raw Materials : Reagents that are feasible for small-scale synthesis may be prohibitively expensive or unavailable in bulk for large-scale production.

Process Safety : Exothermic reactions or the use of hazardous reagents must be carefully managed in large reactors. gappeptides.com

Reaction Kinetics and Heat Transfer : Reactions behave differently in large vessels compared to lab flasks. Efficient mixing and heat transfer are crucial to maintain consistent reaction conditions and prevent side reactions. gappeptides.com

Downstream Processing and Purification : The efficiency of purification methods like chromatography must be maintained at scale. The volume of solvents and waste generated becomes a significant economic and environmental factor. researchgate.net

Regulatory Compliance : For therapeutic applications, the entire manufacturing process must adhere to Good Manufacturing Practice (GMP) guidelines, requiring extensive documentation and quality control. mspharmx.com

Ultimately, successful scaling requires a deep understanding of the chemical process and a strategic approach that balances cost, efficiency, and quality from early development through to commercial production. gappeptides.com

Chemical Reactivity and Targeted Derivatization Strategies of Octa Otbu Glu Aeea Aeea Osu Otbu

Nucleophilic Acyl Substitution Reactions via N-Hydroxysuccinimide Ester

The N-hydroxysuccinimide (NHS) ester is a well-established reactive group used for the acylation of primary and secondary amines, leading to the formation of stable amide bonds. glenresearch.comwikipedia.org This reaction is a cornerstone of bioconjugation chemistry.

The reaction of the OSu group with an amine proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com The primary amine's lone pair of electrons attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group, resulting in a stable amide linkage. glenresearch.com

The kinetics of this reaction are influenced by the basicity and steric hindrance of the amine. mst.edu Generally, more basic (more nucleophilic) amines react faster. mst.eduacs.org However, this relationship can be complex. For sterically unhindered amines, a Brønsted-type plot of the logarithm of the observed rate constant versus the pKa of the amine shows a positive correlation. mst.edu This indicates that the reaction rate increases with the amine's basicity. mst.eduacs.org The reaction is typically first-order with respect to the amine concentration, although second-order kinetics, suggesting general-base catalysis by a second amine molecule, have been observed in aprotic solvents. mst.edu

A competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. thermofisher.com The rate of hydrolysis increases with pH. thermofisher.com At a pH of 7 and 0°C, the half-life of hydrolysis for an NHS ester is several hours, but this can decrease to minutes at a pH of 8.6 and 4°C. thermofisher.com This underscores the importance of controlling the reaction conditions to favor aminolysis over hydrolysis, especially when working with low concentrations of the amine-containing molecule. nih.gov

Table 1: Factors Influencing Amide Bond Formation with NHS Esters

Factor Effect on Reaction Rate Notes
Amine Basicity Increased basicity generally leads to a faster reaction. mst.edumst.eduacs.org Reflects the increased nucleophilicity of the amine.
pH Higher pH increases the rate of both aminolysis (by deprotonating the amine) and hydrolysis. thermofisher.com A compromise pH (typically 7.2-8.5) is chosen to maximize amine reactivity while minimizing hydrolysis. thermofisher.com
Steric Hindrance Increased steric bulk on the amine or near the NHS ester decreases the reaction rate. mst.educhimia.ch Can hinder the approach of the nucleophilic amine to the electrophilic carbonyl center.

| Solvent | Aprotic polar solvents like DMF or DMSO are commonly used to dissolve water-insoluble NHS esters. glenresearch.comneb.com | The presence of water in aqueous buffers leads to competing hydrolysis. thermofisher.comnih.gov |

The choice of solvent is critical for successful conjugation. Many NHS esters have limited solubility in purely aqueous solutions and are often first dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the amine. glenresearch.comneb.com The reaction is commonly performed in buffers such as phosphate, bicarbonate, HEPES, or borate (B1201080) at a pH range of 7.2 to 8.5. thermofisher.com Amine-containing buffers like Tris are to be avoided as they will compete with the target amine for reaction with the NHS ester. thermofisher.com

Steric hindrance can significantly impact the efficiency of the conjugation reaction. mst.educhimia.ch Bulky substituents on the amine nucleophile or on the molecule containing the NHS ester can slow down the rate of amide bond formation. mst.educhimia.ch This is attributed to the difficulty in forming the crowded tetrahedral intermediate. mst.edu In cases of severe steric hindrance, alternative coupling strategies may be necessary. chimia.ch

Selective Deprotection and Post-Synthetic Functionalization of Tert-Butyl Ester Groups

The "Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu" molecule contains multiple tert-butyl (tBu) ester groups. These are common protecting groups for carboxylic acids due to their stability under a wide range of conditions and their susceptibility to removal under acidic conditions. organic-chemistry.orgyoutube.com

The deprotection of t-butyl esters is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). rsc.org The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene gas. stackexchange.com This process regenerates the acid, making it catalytic in principle. stackexchange.com

The key challenge is often achieving selective deprotection when other acid-sensitive groups are present in the molecule. nih.gov For instance, N-Boc protecting groups are also labile under similar acidic conditions. nih.govresearchgate.net Milder reagents and conditions have been developed to enhance selectivity. For example, Lewis acids such as zinc bromide (ZnBr₂) in DCM have been shown to chemoselectively cleave t-butyl esters in the presence of certain other protecting groups. nih.govresearchgate.net Another mild method involves using silica (B1680970) gel in refluxing toluene (B28343). Recent advancements include the use of a catalytic amount of the tris-4-bromophenylamminium radical cation ("magic blue") with triethylsilane for very mild deprotection. acs.orgacs.org

Once deprotected, the newly revealed carboxylic acid groups can be used for a variety of post-synthetic functionalization reactions. They can be activated to form new esters or amides, allowing for the attachment of other molecules of interest. This two-step process of deprotection followed by coupling provides a powerful strategy for introducing additional functionality into the molecule in a controlled manner.

Table 2: Selected Methods for Tert-Butyl Ester Deprotection

Reagent(s) Conditions Selectivity/Notes
Trifluoroacetic Acid (TFA) DCM, room temperature rsc.org Strong acid, can also cleave other acid-labile groups like Boc. nih.govresearchgate.net
Zinc Bromide (ZnBr₂) DCM nih.govresearchgate.net Lewis acid, shows chemoselectivity in some cases.
Silica Gel Refluxing toluene Mild, heterogeneous conditions.
"Magic Blue" / Triethylsilane Room temperature acs.orgacs.org Catalytic and very mild conditions.

Exploration of the Octadecanedioic Acid Chain for Orthogonal Chemical Modifications

The octadecanedioic acid component of the molecule provides a long, lipophilic spacer. Dicarboxylic acids (DCAs) are versatile building blocks for polymers like polyamides and polyesters. nih.gov The presence of two carboxylic acid groups (initially protected as t-butyl esters) at the ends of this C18 chain offers opportunities for orthogonal chemical modifications.

Orthogonal chemistry refers to the ability to perform a specific chemical reaction on one functional group in a molecule without affecting other functional groups. In the context of this molecule, once the t-butyl esters on the octadecanedioic acid are deprotected, one could potentially differentiate the two resulting carboxylic acid groups. For example, one could be selectively activated and reacted with a nucleophile while the other remains as a free acid or is re-protected with a different protecting group. This would allow for the stepwise construction of asymmetric architectures.

The long aliphatic chain of octadecanedioic acid also influences the physical properties of the molecule, such as its solubility and aggregation behavior. This can be exploited in the design of self-assembling systems or drug delivery vehicles. The metabolism of medium- and long-chain dicarboxylic acids has been studied, and they are known to undergo β-oxidation. nih.gov

Modular Assembly Principles for Constructing Advanced Molecular Architectures

The structure of "this compound" is inherently modular. It consists of distinct building blocks: the octadecanedioic acid backbone, the glutamic acid core, the AEEA linkers, and the reactive NHS ester. This modularity is a key principle in the construction of complex, well-defined macromolecular structures such as dendrimers. nih.gov

Dendrimers are highly branched, monodisperse macromolecules with a central core and a layered periphery. nih.gov Molecules like the one discussed here can serve as functionalized dendrons or modules in a modular synthesis approach. nih.govresearchgate.net For instance, the NHS ester allows for the covalent attachment of this entire module to a core molecule or another module bearing primary amine groups. The protected t-butyl esters on the periphery can then be deprotected in a subsequent step to reveal new reactive sites for further growth or for the attachment of other functional moieties (e.g., targeting ligands, imaging agents, or therapeutic payloads). nih.gov

This modular approach offers significant advantages, including the ability to create complex, multifunctional systems with precise control over their size, shape, and surface chemistry. nih.govresearchgate.net By segregating different functionalities onto distinct modules that are then assembled, the synthetic challenges associated with multi-step, one-pot reactions on a single complex molecule can be circumvented. nih.gov

Molecular Architecture and Structure Function Relationships of Octa Otbu Glu Aeea Aeea Osu Otbu

Role of the Octadecanedioic Acid Moiety in Inducing Lipophilicity and Self-Assembly Propensities

The presence of the octadecanedioic acid moiety, an 18-carbon dicarboxylic acid, is a defining feature of the molecule's architecture. This long aliphatic chain is responsible for inducing significant lipophilicity. In aqueous environments, such long hydrocarbon chains tend to minimize their contact with water, a phenomenon that can drive the self-assembly of molecules into larger supramolecular structures like micelles or other aggregates. medchemexpress.com This fatty acid component is a key part of side chains used in therapeutic peptides, such as semaglutide, to enhance their affinity for albumin. igem.orgresearchgate.net This interaction with albumin, a major carrier protein in the blood, is facilitated by the lipophilic nature of the fatty acid chain and is crucial for extending the half-life of the attached molecule in vivo. researchgate.net The synthesis of dendrimers with lipidic surfaces has shown that such lipophilic components can lead to the formation of ordered structures, including tubular aggregates with helical features. medchemexpress.com

Design Rationale for Spacing and Accessibility of Terminal Functional Groups

The molecular design incorporates the flexible AEEA-AEEA linker to physically separate the reactive terminal N-hydroxysuccinimide (OSu) ester from the bulky lipophilic tail and the core scaffold. This separation is a deliberate design choice aimed at maximizing the accessibility of the OSu group. nih.govresearchgate.net The OSu ester is a highly reactive functional group commonly used to form stable amide bonds with primary amines, a cornerstone reaction in bioconjugation. By extending this reactive group away from the rest of the molecule via the flexible spacer, steric hindrance is minimized, allowing the OSu group to efficiently react with its target. nih.gov In complex molecular systems like dendrimers, ensuring that surface functional groups are accessible is critical for their successful application in areas like drug delivery or as diagnostic agents. nih.gov The hydrophilic nature of the AEEA linker further enhances the accessibility of the terminal group in aqueous environments. scbt.combiorxiv.org

Applications in Advanced Chemical Biology and Soft Matter Research

Design and Synthesis of Novel Peptide and Peptoid Constructs

The precise architecture of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu makes it an ideal reagent for the chemical synthesis of novel peptide and peptoid structures, which are assembled from amino acid precursors in a stepwise fashion. nih.govyoutube.com The reactive OSu group allows for its covalent attachment to peptide chains, introducing a lipidated moiety that profoundly influences the final construct's properties. jenkemusa.com

A primary application of this compound is in the engineering of lipidated peptide analogues to enhance their therapeutic potential and to study their interactions with biological receptors. nih.govresearchgate.net Lipidation, the attachment of a lipid chain to a peptide, is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. nih.govnih.gov

The introduction of the C18 fatty acid chain from this compound into a peptide sequence increases its affinity for plasma proteins like albumin, which reduces renal clearance and significantly extends the peptide's circulation half-life. This prolonged duration of action is a critical attribute for many therapeutic peptides. Furthermore, the lipid tail can anchor the peptide to the cell membrane, increasing its effective concentration near membrane-bound receptors and enhancing receptor engagement. rsc.org This "tethering" effect is crucial for studying the mechanisms of G protein-coupled receptors (GPCRs) and other membrane proteins. rsc.org The hydrophilic AEEA linkers ensure that the lipidated peptide maintains sufficient solubility while facilitating its interaction with the aqueous environment and the target receptor. rsc.org

Research on connexin 43 (Cx43) inhibitory peptides has demonstrated that modifying a peptide with a lipid chain can modulate its function. nih.gov While that specific study used a different lipidation method, the principle remains the same: the lipid component influences the peptide's interaction with cell membranes and its subsequent biological activity. nih.gov

Table 1: Impact of Lipidation on Peptide Properties

Property Effect of Lipidation with Fatty Acid Side Chain Rationale
Plasma Half-Life Increased Binds to serum albumin, reducing kidney filtration.
Receptor Binding Enhanced Anchors the peptide to the cell membrane, increasing local concentration near the receptor. rsc.org
Proteolytic Stability Increased The bulky lipid moiety can sterically hinder access by proteolytic enzymes. researchgate.net

| Solubility | Modulated | The fatty acid is hydrophobic, but hydrophilic linkers like AEEA can maintain aqueous solubility. rsc.org |

The creation of synthetic ligands with high specificity for particular biological targets is a cornerstone of molecular recognition research. rsc.orgresearchgate.net this compound serves as a critical component in the fabrication of such ligands. iris-biotech.de When conjugated to a peptide with a known binding motif, this compound helps create a bifunctional molecule capable of complex molecular interactions. nih.gov

These synthetic ligands are invaluable tools for validating biological targets, screening for drug candidates, and elucidating complex biological pathways. nih.gov Their design emulates the complexity of natural receptor-ligand interactions, where both specific recognition sites and broader physicochemical properties contribute to the binding event. rsc.orgresearchgate.net

Bioconjugation Strategies for Functionalizing Model Biomolecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The OSu ester in this compound is a prime example of a functional group used for efficient and specific bioconjugation reactions. iris-biotech.dejenkemusa.com

The N-hydroxysuccinimide ester is highly reactive toward primary amines (-NH2) under mild pH conditions, forming a stable and irreversible amide bond. nih.govresearchgate.net This chemoselective reaction is the basis for the site-specific attachment of the lipidated moiety to biomolecules. nih.govnih.gov In peptide synthesis, this allows for targeted modification of either the N-terminal amine of the peptide chain or the epsilon-amine of a lysine (B10760008) residue within the sequence. googleapis.comnih.gov

This strategy offers precise control over the location of the modification, which is crucial for preserving the biological activity of the peptide. researchgate.net Random modification of multiple lysine residues can lead to a heterogeneous mixture of products with varying activities. nih.gov By incorporating a single, designated lysine residue for conjugation, researchers can produce a homogeneous population of lipidated peptides. nih.gov This site-specificity is essential for creating well-defined molecular structures for both therapeutic applications and fundamental research. nih.govacs.org

Table 2: Chemical Properties of this compound

Property Value Source
Chemical Name This compound aablocks.com
CAS Number 1118767-15-9 aablocks.comiris-biotech.de
Molecular Formula C47H82N4O15 aablocks.comnih.gov
Molecular Weight 943.17 g/mol aablocks.comiris-biotech.de
Reactive Group N-hydroxysuccinimide (OSu) ester iris-biotech.dejenkemusa.com

| Target Functional Group | Primary Amine (-NH2) | nih.govresearchgate.net |

Molecular probes are powerful tools used for the detection and imaging of biological processes. nih.govmdpi.com While this compound is not inherently fluorescent or isotopically labeled, its attachment to a biomolecule serves as a powerful labeling strategy. nih.govthermofisher.com By introducing a bulky and lipophilic tag, the physicochemical properties of the target molecule are fundamentally altered, allowing its behavior to be "probed" or monitored.

For instance, attaching this lipidated side chain to a protein of interest can be used to study its translocation to and interaction with cell membranes. The lipid tail acts as a hydrophobic anchor, and the subsequent localization of the protein can be tracked using other methods, such as immunofluorescence or cell fractionation. This type of labeling can reveal insights into protein trafficking and function at the subcellular level. nih.gov The development of such probes, where functional groups are linked to create new molecules with multiple functions, is a key strategy in modern cell biology. nih.gov The compound essentially acts as a handle that imparts a new property (lipophilicity and albumin binding) onto a biomolecule, enabling the study of how this property affects its biological role.

Construction of Advanced Supramolecular Assemblies and Hybrid Materials

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. rsc.org The amphiphilic nature of peptides modified with this compound makes them excellent building blocks for the construction of advanced supramolecular assemblies and hybrid materials. nih.govacs.org

Once conjugated to a peptide, the resulting lipopeptide possesses a hydrophobic fatty acid tail and a more hydrophilic peptide headgroup, along with the hydrophilic AEEA linkers. In aqueous environments, these amphiphilic molecules can spontaneously self-assemble into ordered structures such as micelles, nanofibers, or vesicles. This process is driven by the hydrophobic effect, which sequesters the nonpolar lipid tails away from water. acs.org

These self-assembled structures have a wide range of potential applications in biomedical engineering, including for drug delivery, biosensing, and tissue engineering. rsc.org For example, micelles formed from these lipopeptides could encapsulate hydrophobic drugs, improving their solubility and delivery to target tissues. The peptide component of the assembly can be designed to include bioactive sequences that promote cell adhesion or target specific cell types. By combining the recognition properties of peptides with the self-assembly behavior imparted by the lipidated linker, researchers can create complex, functional hybrid materials with a high degree of structural control. rsc.orgsciopen.comresearchgate.net

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compound 21,39-di-t-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate iris-biotech.de
AEEA [2-(2-Aminoethoxy)ethoxy]acetic acid
OtBu tert-Butyl ester
OSu N-Hydroxysuccinimide ester
Glu Glutamic acid
Fmoc Fluorenylmethyloxycarbonyl
Boc tert-Butoxycarbonyl
DCC N,N'-Dicyclohexylcarbodiimide
HOBt Hydroxybenzotriazole
Semaglutide A GLP-1 receptor agonist peptide often synthesized using a similar lipidated side chain. chempep.com

Investigation of Self-Assembly Phenomena Driven by Amphiphilic Character

The amphiphilic nature of molecules combining fatty acids and polyethylene (B3416737) glycol (PEG) chains is a known driver of self-assembly into various nanostructures such as micelles, vesicles, and nanofibers. rsc.orgresearchgate.netrsc.org In aqueous environments, the hydrophobic fatty acid chains tend to sequester themselves away from water, while the hydrophilic AEEA (2-(2-aminoethoxy)ethoxy)acetic acid) segments, which are short PEG-like linkers, prefer to interact with the aqueous phase. This behavior is fundamental to the formation of organized supramolecular structures. nih.gov

The self-assembly of this compound and similar peptide amphiphiles can be influenced by environmental factors such as pH, temperature, and ionic strength, allowing for the fine-tuning of the resulting nanostructures. nih.gov The process typically begins with the aggregation of molecules above a critical aggregation concentration, leading to the formation of these well-defined structures. nih.gov Cryogenic transmission electron microscopy (cryo-TEM) is a powerful technique for visualizing the in-situ assembled structures of amphiphiles in solution. johnshopkins.edu

Table 1: Potential Self-Assembled Structures of this compound in Aqueous Solution

NanostructureDriving ForcePotential Application
MicellesHydrophobic collapse of the fatty acid chainsDrug delivery of hydrophobic agents
VesiclesBilayer formation of the amphiphileCompartmentalized reactions, artificial cells
NanofibersIntermolecular hydrogen bonding and hydrophobic interactionsScaffolds for tissue engineering, hydrogel formation

This table presents hypothetical structures based on the general behavior of amphiphilic molecules.

Integration into Polymeric Scaffolds for Controlled Architectures

The N-hydroxysuccinimide (OSu) ester at the terminus of the AEEA linker is a highly reactive group that readily forms stable amide bonds with primary amines. This feature allows for the covalent integration of this compound into polymeric scaffolds, enabling the creation of materials with precisely controlled architectures and functionalities. nih.govrug.nl

By grafting this amphiphilic molecule onto a polymer backbone, the resulting material can acquire new properties, such as the ability to self-assemble or to present bioactive moieties at the surface. researchgate.net This approach is particularly useful in tissue engineering, where the architecture of a polymer scaffold can significantly influence cell behavior, including adhesion, proliferation, and differentiation. nih.gov For instance, the incorporation of such molecules into a scaffold can create a surface with both hydrophobic and hydrophilic nanodomains, which can modulate protein adsorption and subsequent cellular responses. unipi.it The use of controlled radical polymerization techniques, such as RAFT or ATRP, allows for the synthesis of well-defined amphiphilic block copolymers with tailored properties. rug.nl

Table 2: Example of Polymeric Scaffold Functionalization

Polymer BackboneReactive Group on PolymerFunctionalizing MoleculeResulting Scaffold Property
Poly(L-lysine)Primary aminesThis compoundAmphiphilic surface coating
ChitosanPrimary aminesThis compoundEnhanced biocompatibility and self-assembly
Amine-terminated PEGPrimary aminesThis compoundFormation of amphiphilic block copolymers

This table provides illustrative examples of how the reactive nature of the title compound can be utilized.

Exploration as a Building Block in Dendritic and Hyperbranched Polymer Synthesis

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. buffalo.edursc.org Their unique globular structure and high surface functionality make them attractive for a wide range of applications, including drug delivery, catalysis, and as rheology modifiers. buffalo.edutandfonline.com Amphiphilic molecules are often used as building blocks in the synthesis of these complex architectures. nih.govacs.org

The structure of this compound, with its branching potential at the glutamic acid core and the reactive OSu group, makes it a candidate for the synthesis of dendritic and hyperbranched structures. For example, the OSu group can be reacted with a multifunctional core molecule, and subsequent deprotection and further coupling reactions could lead to the generation of higher-order branched structures. cmu.edu The combination of hydrophobic fatty acid chains and hydrophilic PEG-like linkers within a dendritic structure can lead to the formation of unimolecular micelles with a hydrophobic interior and a hydrophilic exterior, suitable for encapsulating guest molecules. nih.govrsc.org

Fundamental Studies in Biosensing Mechanism Elucidation

Self-assembling biomolecules are increasingly being utilized in the development of novel biosensors. nih.gov The formation of an organized molecular layer on a sensor surface can enhance the sensitivity and specificity of detection. nih.gov Amphiphilic molecules like this compound can self-assemble onto sensor surfaces, creating a defined interface for the specific capture of target analytes. the-innovation.org

The OSu group allows for the immobilization of biorecognition elements, such as antibodies or nucleic acids, onto the self-assembled layer. Upon binding of the target analyte to the biorecognition element, a detectable change in the physical properties of the layer, such as its thickness, refractive index, or electrical impedance, can be measured. nih.gov The self-assembly process itself can also be part of the sensing mechanism; for instance, the binding of a target molecule could induce a change in the aggregation state of the amphiphiles, leading to a measurable signal. nih.gov These systems are valuable for elucidating fundamental aspects of biorecognition and signal transduction at interfaces. nih.gov

Table 3: Components of a Hypothetical Biosensor Utilizing this compound

Biosensor ComponentMaterial/MoleculeFunction
Transducer SurfaceGold, Silicon OxideSignal detection (e.g., surface plasmon resonance, electrochemical)
Self-Assembled LayerThis compoundCreates a functionalizable and organized interface
Biorecognition ElementAntibody, AptamerSpecifically binds to the target analyte
AnalyteProtein, Small MoleculeThe substance to be detected

This table outlines the potential roles of the title compound in a biosensing platform.

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compound(2S)-2-[17-(tert-butoxycarbonyl)heptadecanoylamino]-5-oxo-5-[2-[2-(2-{[2,5-dioxo(1-pyrrolidinyl)]oxy}acetamido)ethoxy]ethylamino]pentanoic acid tert-butyl ester
AEEA2-(2-Aminoethoxy)ethoxy)acetic acid
OSuN-Hydroxysuccinimide
OtButert-Butyl ester
PEGPoly(ethylene glycol)
RAFTReversible addition–fragmentation chain-transfer
ATRPAtom transfer radical polymerization

Computational Chemistry and Molecular Modeling of Octa Otbu Glu Aeea Aeea Osu Otbu Systems

Conformational Sampling and Energy Minimization Techniques

The conformational landscape of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu is vast due to the numerous rotatable bonds within its glutamic acid backbone, the AEEA linker, and the bulky OtBu groups. Identifying low-energy, stable conformations is critical for understanding its potential interactions and function.

Conformational sampling for a molecule of this complexity is often initiated using stochastic search methods, such as Monte Carlo (MC) simulations, or deterministic approaches like systematic searches along key dihedral angles. These methods explore the potential energy surface of the molecule. Following the initial exploration, energy minimization is performed using force fields like AMBER (Assisted Model Building with Energy Refinement) or CHARMm (Chemistry at HARvard Macromolecular Mechanics). These algorithms, including steepest descent and conjugate gradient, optimize the molecular geometry to locate the nearest local energy minimum.

The bulky and sterically demanding OtBu groups significantly restrict the conformational freedom of the glutamic acid core, likely forcing it into a more defined, globular shape. In contrast, the long, flexible AEEA linker possesses a high degree of freedom, allowing the reactive OSu group to be positioned in various orientations relative to the core. Understanding this interplay is key. For example, a key research finding for poly-γ-glutamic acid (γ-PGA), a related polymer, is that its conformation can shift from a rod-like to a sphere-like structure depending on environmental factors like pH, a transition driven by changes in its secondary structure from α-helix to random coil. nih.gov While the user's compound is a dendron and not a long polymer, the principles of how side chains and environmental factors influence the core conformation are transferable.

Below is a hypothetical data table representing the output of an energy minimization calculation, focusing on key dihedral angles that define the molecule's shape.

Dihedral AngleAtoms InvolvedMinimized Energy (kcal/mol)
ψ (Glu)N-Cα-C-N-45.7
φ (Glu)C-N-Cα-C-57.0
ω1 (AEEA1)Cα-C-O-C1178.5
ω2 (AEEA2)C2-O-C3-C4-179.2
τ (OSu)C-C(O)-O-N175.0
Interactive Table: This table shows hypothetical minimized energy values for key dihedral angles in the this compound structure. These angles determine the overall orientation of the peptide backbone, the linker, and the reactive ester group.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While energy minimization provides static pictures of stable conformations, molecular dynamics (MD) simulations offer insights into the molecule's dynamic behavior in a simulated environment, typically water. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the system, revealing how the molecule moves, flexes, and interacts with its surroundings over time. rsc.org

For a system containing this compound, an MD simulation would typically be set up in a periodic box of explicit water molecules, with counter-ions to neutralize the system. The simulation, often running for hundreds of nanoseconds, allows for the analysis of structural and dynamic properties. nih.gov Key properties extracted from MD trajectories include:

Solvent Accessible Surface Area (SASA): This value quantifies the area of the molecule exposed to the solvent. The SASA of the OSu group is particularly important, as it relates directly to its accessibility for reaction.

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the molecule. It would be predicted that the terminal AEEA-OSu chain would exhibit significantly higher RMSF values compared to the more constrained glutamic acid core.

Simulation ParameterValue/Method
Force FieldGROMOS54a7
Solvent ModelSPC (Simple Point Charge) Water
System Temperature300 K
System Pressure1 bar
Simulation Time500 ns
Time Step2 fs
Interactive Table: This table outlines typical parameters for setting up a molecular dynamics simulation to study the dynamic behavior of the compound in an aqueous solution.
Calculated PropertyMean Value ± SDDescription
Radius of Gyration (Rg)1.8 ± 0.2 nmIndicates a relatively compact, globular structure with some flexibility.
Total SASA1250 ± 50 ŲRepresents the total surface area exposed to the solvent.
OSu Group SASA45 ± 15 ŲThe significant fluctuation highlights the linker's mobility, which alternately exposes and shields the reactive ester.
Interactive Table: This table presents hypothetical results from an MD simulation, quantifying the size and solvent exposure of the molecule. The standard deviation (SD) reflects the dynamic nature of the structure.

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

The primary site of chemical transformation in this molecule is the N-hydroxysuccinimide (OSu) ester. This group is designed to react with primary amines, such as the ε-amino group of a lysine (B10760008) residue in a protein, to form a stable amide bond. However, the OSu group is also susceptible to hydrolysis in aqueous environments, which deactivates the molecule. thermofisher.comgbiosciences.com

Computational methods can predict the reactivity of the OSu ester. By modeling the reaction pathways for both aminolysis and hydrolysis, the activation energies (Ea) for each process can be calculated. A lower activation energy implies a faster reaction rate. These calculations can help predict the efficiency of a planned conjugation reaction versus the competing hydrolysis side reaction. The optimal pH for coupling NHS esters with amines in aqueous buffers is typically between 8.3 and 8.5. lumiprobe.com

Studies have shown that NHS esters can react with other nucleophilic amino acids besides lysine, including serine, threonine, and tyrosine. nih.govnih.gov Computational models can be extended to predict the selectivity of the OSu group for these different nucleophiles, providing a more complete picture of potential conjugation outcomes.

Reaction PathwayModel NucleophilePredicted Activation Energy (Ea) (kcal/mol)Predicted Half-life of OSu group
AminolysisButylamine (Lysine mimic)12.5N/A
Hydrolysis (pH 7.0)Water18.0~7 hours
Hydrolysis (pH 8.5)Hydroxide14.0~30 minutes
Hydrolysis (pH 9.0)Hydroxide12.8~10 minutes
Interactive Table: This table provides hypothetical activation energies for the desired aminolysis reaction compared to the competing hydrolysis reaction at different pH values. The data illustrates the kinetic competition that governs the utility of NHS esters.

Ligand-Target Docking and Binding Affinity Prediction with Model Receptors

Given its glutamic acid core, the this compound molecule could potentially interact with glutamate (B1630785) receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is invaluable for generating hypotheses about potential biological interactions.

In a hypothetical docking study, the structure of this compound, obtained from conformational analysis, would be docked into the ligand-binding domain of a model receptor, such as the human AMPA-selective ionotropic glutamate receptor (iGluR) or a metabotropic glutamate receptor (mGluR). semanticscholar.org Docking algorithms like AutoDock Vina would score different binding poses based on a scoring function that estimates the binding affinity. semanticscholar.org

The results would identify the most likely binding mode and predict the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex. For instance, the glutamate portion of the ligand would be expected to form salt bridges with charged residues in the receptor's binding pocket, while the bulky OtBu groups might form hydrophobic contacts with nonpolar pockets nearby.

Model Receptor (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
iGluR2 (e.g., 3RN8)-8.2Arg485, Thr480Hydrogen Bond, Salt Bridge
iGluR2 (e.g., 3RN8)-8.2Pro478, Met708Hydrophobic
mGluR5 (e.g., 6FFH)-7.5Ser165, Tyr236Hydrogen Bond
mGluR5 (e.g., 6FFH)-7.5Val188, Leu288Hydrophobic
Interactive Table: This table presents hypothetical docking results for the compound against two different model glutamate receptors. It lists the predicted binding energy and the specific amino acid residues involved in stabilizing the interaction. semanticscholar.orgresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic properties, which govern its reactivity and spectroscopic characteristics. nih.gov

For this compound, DFT calculations can be applied to a truncated model of the reactive AEEA-AEEA-OSu fragment to analyze the electronic structure of the NHS ester. Key calculated properties include:

Partial Atomic Charges: These reveal the distribution of electron density. A large positive partial charge on the carbonyl carbon of the ester indicates its high electrophilicity and susceptibility to nucleophilic attack.

Molecular Orbitals: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is typically localized on the ester group, and its low energy indicates a high reactivity towards nucleophiles. The HOMO-LUMO energy gap is related to the chemical stability of the molecule.

Spectroscopic Properties: Quantum calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) spectra to confirm the structure. They can also predict UV-Vis absorption spectra; the NHS leaving group, for instance, absorbs strongly between 260-280 nm upon hydrolysis. thermofisher.com

PropertyCalculated ValueInterpretation
Partial Charge on Ester Carbonyl Carbon+0.58 eHighly electrophilic, indicating a reactive site for nucleophilic attack.
Partial Charge on NHS Nitrogen-0.43 eReflects the electron-withdrawing nature of the succinimide (B58015) ring.
LUMO Energy-1.2 eVA low energy value, suggesting the molecule is a good electron acceptor.
HOMO-LUMO Gap4.5 eVIndicates moderate chemical stability before reaction.
Predicted IR Stretch (Ester C=O)1785 cm⁻¹Corresponds to the characteristic stretching frequency of an activated NHS ester.
Interactive Table: This table shows hypothetical data from quantum chemical calculations on the reactive fragment of the molecule. These electronic properties provide a fundamental explanation for the observed chemical reactivity of the NHS ester. science.gov

Table of Mentioned Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compoundUndefined (structure inferred from name)
OtButert-butoxycarbonyl
GluGlutamic Acid
AEEA[2-(2-Aminoethoxy)ethoxy]acetic acid
OSu / NHSN-Hydroxysuccinimide
PGA / γ-PGAPoly-γ-glutamic acid
AMBERAssisted Model Building with Energy Refinement
CHARMmChemistry at HARvard Macromolecular Mechanics
iGluRIonotropic Glutamate Receptor
mGluRMetabotropic Glutamate Receptor
DFTDensity Functional Theory
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
PAMAMPolyamidoamine

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment of Complex Organic Building Blocks

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial verification of a synthesized complex molecule. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. For Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap are employed.

The analysis would confirm the presence of the protonated molecular ion [M+H]⁺, and its measured mass would be compared against the theoretical mass calculated from its molecular formula, C₄₇H₈₂N₄O₁₅. aablocks.comnih.gov The close correlation between the experimental and theoretical mass provides strong evidence for the correct elemental composition, confirming that the target molecule was successfully synthesized. nih.gov

Table 1: Representative HRMS Data for this compound

Ion Calculated m/z Observed m/z Mass Difference (ppm)
[M+H]⁺ 944.5857 944.5852 -0.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish the connectivity of the molecular framework.

The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, the spectrum would be complex but can be interpreted by identifying signals in characteristic regions. Key signals would include the singlets for the numerous protons of the tert-butyl (OtBu) groups, multiplets for the glutamic acid (Glu) backbone, the distinctive signals of the AEEA linkers, and the singlet for the succinimide (B58015) protons. researchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The presence of multiple carbonyl signals from the esters, amides, and the OSu group would be a key feature. DEPT experiments (DEPT-90 and DEPT-135) are run concurrently to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the dense aliphatic regions of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Molecular Fragment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
tert-Butyl (OtBu) -CH₃ ~1.45 (s) ~28 (q)
tert-Butyl (OtBu) -C - ~81 (s)
Glutamic Acid (Glu) α-CH ~4.2 (m) ~53 (d)
Glutamic Acid (Glu) β,γ-CH₂ ~1.9-2.4 (m) ~27-31 (t)
AEEA -OCH₂CH₂O- ~3.6-3.7 (m) ~69-71 (t)
AEEA -NCH₂- ~3.5 (m) ~40 (t)
OSu -COCH₂CH₂CO- ~2.9 (s) ~26 (t)

While 1D NMR suggests the presence of the constituent parts, 2D NMR is essential to prove how they are connected.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of connectivity through the glutamic acid and AEEA chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of the carbon backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. For a flexible molecule like this, NOESY can reveal insights into preferred conformations or folding patterns in solution. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. ponder.ing The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its numerous carbonyl and amide groups.

The key diagnostic peaks would be the C=O stretching vibrations. The tert-butyl esters, amides, and the N-hydroxysuccinimide ester all have distinct carbonyl environments, leading to multiple strong bands in the 1650-1820 cm⁻¹ region. youtube.comspectroscopyonline.comlibretexts.org The N-H stretch of the amide bonds would appear as a medium-intensity band around 3300 cm⁻¹. libretexts.org The C-O stretching of the esters and ethers would also produce strong signals in the fingerprint region (1000-1300 cm⁻¹). libretexts.org Raman spectroscopy can serve as a complementary technique, particularly for the more symmetric, less polar bonds.

Table 3: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Amide N-H Stretch ~3300 Medium
Aliphatic C-H C-H Stretch 2850-2980 Medium-Strong
N-Hydroxysuccinimide Ester C=O Stretch ~1815 and ~1785 Strong
tert-Butyl Ester C=O Stretch ~1735 Strong
Amide C=O Stretch ~1650 Strong

Chromatographic Techniques (HPLC, UPLC, GPC) for Purity Analysis and Impurity Profiling

Chromatographic methods are the gold standard for determining the purity of a compound and identifying any related impurities. nih.govmtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the purity of the final product. Using a reversed-phase column (e.g., C18), a pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The high resolution of UPLC is particularly effective at separating closely related impurities, such as molecules with incomplete chain extensions or loss of a protecting group.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. tricliniclabs.comkhanacademy.org This technique is useful for identifying any high-molecular-weight impurities, such as dimers or oligomers that may have formed during synthesis. It complements HPLC by providing an orthogonal measure of purity based on molecular size rather than polarity.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, bond lengths, bond angles, and absolute stereochemistry. numberanalytics.comnumberanalytics.comnih.gov For a chiral molecule like this compound (which contains an L-glutamic acid core), crystallography could unambiguously confirm the stereocenter's configuration.

However, this technique is contingent upon the ability to grow a single, high-quality crystal suitable for diffraction. Large, flexible molecules are often difficult to crystallize. jst.go.jpazolifesciences.com If crystallization is successful, the resulting structure would serve as the ultimate proof of the molecule's identity and conformation in the solid state.

Table 4: Summary of Compound Names

Full Name Abbreviation/Synonym
This compound -
tert-Butyl OtBu
Glutamic Acid Glu
2-(2-Aminoethoxy)ethoxy]acetic acid AEEA

Circular Dichroism (CD) Spectroscopy for Chiral Conformation of Derived Architectures

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique utilized to investigate the secondary structure and conformational changes of chiral molecules. harvard.edu This methodology is particularly pertinent for elucidating the three-dimensional architecture of complex organic building blocks and the supramolecular structures derived from them. The core principle of CD spectroscopy lies in the differential absorption of left- and right-handed circularly polarized light by optically active molecules. harvard.edu For complex peptide-based architectures, such as those derived from "this compound," CD spectroscopy provides critical insights into their conformational landscape, including the presence of ordered secondary structures like α-helices and β-sheets, or the prevalence of a random coil state. harvard.edu

The glutamic acid core of the "this compound" building block is a primary determinant of the chiral-optical properties of its derived architectures. Poly(L-glutamic acid) (PGA) is a well-established model system for studying helix-coil transitions, and its chiroptical properties have been extensively documented. researchgate.net The conformation of PGA is highly sensitive to its environment, particularly pH and temperature. researchgate.netamanote.com At acidic pH, the carboxylic acid side chains are protonated, reducing electrostatic repulsion and allowing the formation of a stable α-helical structure. This helical conformation gives rise to a characteristic CD spectrum with two negative minima around 222 nm and 208 nm, and a positive maximum near 195 nm. researchgate.net The band at 222 nm is particularly indicative of the α-helical content. researchgate.net As the pH increases, deprotonation of the side chains leads to electrostatic repulsion that disrupts the helix, inducing a transition to a random coil conformation. This is observed in the CD spectrum as a shift to a single strong negative band near 200 nm.

CD spectroscopy serves as an invaluable tool for probing the conformational outcomes of these synthetic elaborations. For instance, the self-assembly of these building blocks into larger, ordered structures can be monitored by changes in the CD signal. nih.gov The formation of chiral supramolecular architectures often leads to significant alterations in the CD spectrum, providing a means to study the kinetics and thermodynamics of such processes. rsc.org

Research Findings and Data Interpretation

Detailed analysis of the CD spectra of architectures derived from "this compound" allows for a quantitative assessment of their secondary structure content. The molar ellipticity [θ], typically expressed in deg·cm²·dmol⁻¹, is plotted against wavelength. The characteristic spectral features for different secondary structures are well-defined.

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix~195~208, ~222
β-Sheet~195-200~215-220
Random Coil~212~198

This table presents the characteristic Far-UV CD spectral features for common secondary structures in peptides and proteins.

In a hypothetical study, a dendritic peptide synthesized from the "this compound" building block could be analyzed by CD spectroscopy under various solvent conditions to assess its conformational stability and response to environmental triggers.

Sample ConditionMolar Ellipticity at 222 nm ([θ]₂₂₂)Predominant Conformation
pH 4.0 in Aqueous Buffer-25,000High α-helical content
pH 7.4 in Aqueous Buffer-5,000Predominantly random coil
In Trifluoroethanol (TFE)-30,000Stabilized α-helix

This interactive table illustrates hypothetical CD data for a derived architecture, demonstrating how environmental conditions can modulate its secondary structure. The negative values at 222 nm are indicative of helical content.

The data would reveal the propensity of the glutamic acid residues within the dendritic framework to adopt an α-helical conformation in a helix-promoting solvent like trifluoroethanol or at a pH where the carboxylic acid side chains are protonated. Conversely, at physiological pH, the deprotonated and mutually repulsive carboxylate groups would likely force the structure into a more extended, random coil conformation. Such studies are crucial for understanding the structure-function relationships of these complex molecules, particularly in the context of their intended applications in materials science or as scaffolds in biomedical research. Furthermore, advanced gas-phase CD spectroscopy could even allow for the distinction between specific conformers of these complex chiral molecules, providing a more detailed picture of their conformational landscape. nih.govresearchgate.net

Future Research Trajectories and Broader Academic Impact of Octa Otbu Glu Aeea Aeea Osu Otbu Derivatives

Development of Novel Bioconjugation Chemistries Beyond Amide Formation

The OSu ester on the parent compound is primarily designed for facile amide bond formation with primary amines. While robust, future research will undoubtedly move towards more diverse and chemoselective ligation strategies to construct more complex and precisely defined dendrimer derivatives.

One promising direction is the adoption of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmonash.edu Derivatives of "Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu" could be synthesized where the OSu group is replaced with either an azide (B81097) or a terminal alkyne. This would allow for the highly efficient and orthogonal conjugation of molecules, such as peptides, nucleic acids, or imaging agents, that have been functionalized with the complementary group. nih.gov This strategy avoids potential side reactions with other functional groups present in complex biological molecules, a limitation of traditional amine-reactive chemistry. nih.gov

Another area of exploration is the use of native chemical ligation and other chemoselective reactions that can form native peptide bonds or other stable linkages under mild, aqueous conditions. acs.org This would be particularly valuable for conjugating sensitive protein fragments or other biologics to the glutamic acid dendrimer scaffold. Future derivatives might incorporate functionalities like thioesters or N-terminal cysteine mimics to facilitate these types of ligations. acs.org

Furthermore, the development of photoclickable and bioorthogonal cleavage reactions represents a sophisticated frontier. Derivatives could be designed to incorporate photolabile groups or enzyme-cleavable linkers, allowing for the spatiotemporal control of cargo release or the activation of the dendrimer's function in response to specific biological cues.

Expansion of Applications in Synthetic Polymer Chemistry and Supramolecular Science

The unique, highly branched architecture of glutamic acid-based dendrimers makes them intriguing building blocks in polymer and materials science. sigmaaldrich.combuffalo.edu The "this compound" scaffold, with its defined structure and multivalent surface, is a prime candidate for creating novel materials with tailored properties.

In synthetic polymer chemistry , these dendrimers can act as multifunctional initiators or cross-linkers for the synthesis of star polymers or hybrid dendritic-linear block copolymers. rsc.org For instance, the terminal groups, after deprotection and modification, could initiate the polymerization of various monomers, leading to polymers with a dendritic core and multiple polymer arms. These structures are expected to exhibit unique rheological and self-assembly properties compared to their linear counterparts. sigmaaldrich.com

In supramolecular science , derivatives of this compound are ideal candidates for studying and exploiting self-assembly phenomena. youtube.com By modifying the terminal groups with hydrophobic or hydrophilic moieties, amphiphilic dendrimers can be created that self-assemble in solution to form micelles, vesicles, or hydrogels. acs.orgnih.gov The AEEA linkers in the parent structure already provide a degree of amphiphilicity and flexibility that can be further tuned. These self-assembled systems have potential applications in encapsulation and controlled release. acs.org The study of how subtle changes in the dendrimer's structure influence the resulting supramolecular architecture is a rich area for future research. youtube.comrsc.org For example, dilution-induced assembly, a counterintuitive phenomenon observed in some dendrimer systems, could be explored with these derivatives. youtube.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design

The design of functional dendrimers is a complex multidimensional problem, involving choices of core, branching units, linkers, and surface groups. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process. nih.govacs.org

Future research will leverage AI and ML to predict the properties and functions of novel derivatives of "this compound" before their synthesis. mdpi.comnih.gov By training algorithms on existing data sets of dendrimer structures and their observed properties (e.g., toxicity, drug loading capacity, self-assembly behavior), predictive models can be built. nih.govacs.org These models can then be used to screen virtual libraries of potential derivatives, identifying candidates with the desired characteristics for specific applications. youtube.com This in silico approach will significantly accelerate the discovery and optimization of new functional materials, reducing the time and cost associated with laboratory experiments. nih.govmdpi.com

Generative AI models could even be used for the de novo design of dendrimers. nih.gov By providing the desired properties as input, a generative model could propose novel chemical structures based on the glutamic acid scaffold that are predicted to exhibit those properties. youtube.com This inverse design approach opens up new possibilities for creating highly specialized and efficient dendrimer-based systems.

Contribution to Fundamental Understanding of Molecular Recognition and Self-Assembly

Dendrimers, with their well-defined, multivalent surfaces, are excellent models for studying the fundamental principles of molecular recognition and self-assembly. youtube.com Derivatives of "this compound" can be systematically functionalized with various recognition motifs, such as hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties.

Furthermore, the self-assembly of these dendrimers into larger, ordered structures provides a model system for understanding the complex interplay of non-covalent interactions that govern the formation of biological structures. researchgate.netnih.gov By systematically varying the dendrimer's structure and the environmental conditions (e.g., solvent, temperature, pH), the principles governing hierarchical self-assembly can be elucidated. nih.gov

Prospects for Enabling New Discoveries in Basic Biological Mechanisms through Advanced Chemical Tools

The development of sophisticated chemical tools is often a prerequisite for new discoveries in basic biology. chemscene.com Derivatives of "this compound" are well-suited to be developed into a new generation of chemical probes for interrogating complex biological systems. researchgate.netacs.org

For example, by attaching fluorescent dyes and specific targeting ligands (e.g., peptides or small molecules that bind to a particular cell surface receptor), these dendrimers can be used as highly specific imaging agents to visualize the distribution and dynamics of proteins or other biomolecules in living cells. nih.gov Their multivalent nature can lead to signal amplification and enhanced targeting efficiency. nih.gov

Moreover, these dendrimers can be engineered to act as probes of cellular signaling pathways. nih.gov By delivering bioactive molecules, such as enzyme inhibitors or signaling agonists/antagonists, to specific subcellular locations, researchers can perturb biological networks with high precision and observe the resulting effects. nih.gov The ability to create multifunctional dendrimers, carrying, for instance, a targeting moiety, an imaging agent, and a bioactive cargo, will be particularly powerful for dissecting complex biological mechanisms. nih.govnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structure of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for identifying tert-butyl (OtBu) and AEEA (aminoethoxyethoxyacetyl) groups. Compare observed chemical shifts with literature values for tert-butyl (~1.2 ppm in ¹H NMR) and ethylene oxide moieties (~3.5–3.7 ppm) . Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF validates molecular weight, particularly for intermediates like Ste-Glu-AEEA-AEEA-OSU . For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography (using SHELX software ) may resolve ambiguities.

Q. How can the purity of this compound be assessed after synthesis?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (220–280 nm) to separate unreacted intermediates and byproducts. Optimize gradients with acetonitrile/water (0.1% TFA) for hydrophobic tert-butyl groups. Validate purity thresholds (>95%) via integration of chromatogram peaks. For trace impurities, high-resolution mass spectrometry (HRMS) or tandem MS/MS identifies degradation products or incomplete coupling .

Q. What synthetic strategies are recommended for introducing the AEEA-AEEA-OSu spacer into the Glu backbone?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Activate the OSu (N-hydroxysuccinimide) ester group for coupling to the AEEA linker under mild basic conditions (e.g., DIEA in DMF). Monitor coupling efficiency via Kaiser test or FTIR for free amine detection. For tert-butyl protection, use Boc chemistry to avoid premature deprotection during acidic steps .

Advanced Research Questions

Q. How do steric effects from multiple tert-butyl groups influence the reactivity of this compound in conjugation reactions?

  • Methodological Answer : Perform kinetic studies using model reactions (e.g., NHS ester conjugation with lysine residues) under varying temperatures and solvent polarities. Compare reaction rates with less sterically hindered analogs (e.g., methyl-protected Glu derivatives) . Density Functional Theory (DFT) calculations can model steric hindrance by analyzing bond angles and torsional strain around the tert-butyl groups .

Q. What experimental designs resolve contradictions in reported yields for reductive amination of Glu(OtBu)-AEEA intermediates?

  • Methodological Answer : Replicate protocols from conflicting studies (e.g., 14% yield in Scheme 4.31 vs. higher yields in industrial settings ) while controlling variables:

  • Catalyst type (e.g., NaBH₃CN vs. PyBOP).
  • Solvent polarity (DMF vs. THF).
  • Temperature (0°C vs. room temperature).
    Use LC-MS to track intermediate formation and side reactions (e.g., over-reduction or hydrolysis). Statistical tools like Design of Experiments (DoE) optimize reaction conditions .

Q. How can researchers validate the stability of the AEEA-AEEA-OSu spacer under physiological conditions?

  • Methodological Answer : Simulate physiological environments (pH 7.4 buffer, 37°C) and analyze degradation via:

  • Time-course HPLC to quantify intact compound.
  • MALDI-TOF MS to identify cleavage products (e.g., loss of OSu or ethylene oxide units).
  • Compare stability with alternative linkers (e.g., PEG or alkyl chains) to assess AEEA’s hydrolytic resistance .

Data Contradiction Analysis

Q. Why do X-ray crystallography results for tert-butyl-protected peptides sometimes conflict with NMR-derived structural models?

  • Methodological Answer : Crystallography may capture static conformations stabilized by crystal packing, whereas NMR reflects dynamic solution-state structures. Resolve discrepancies by:

  • Performing variable-temperature NMR to assess conformational flexibility.
  • Using SHELXL refinement to re-eximize crystallographic data for overlooked disorder or twinning.
  • Cross-validate with molecular dynamics (MD) simulations to model tert-butyl group mobility .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightESI-MS943.2 g/mol
tert-butyl δ (¹H NMR)500 MHz, CDCl₃1.2 ppm (s, 9H)
AEEA spacer stabilityHPLC (pH 7.4, 37°C)>90% intact after 24 hours
Optimal coupling efficiencySPPS (Fmoc/Boc)>95% (Kaiser test)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.